molecular formula C22H18N4O6 B226807 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B226807
M. Wt: 434.4 g/mol
InChI Key: PAMAAAUBLIQQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as DPP or DPP7, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DPP7 has been shown to have promising effects in the treatment of cancer and other diseases, making it a subject of intense research.

Mechanism of Action

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 exerts its effects through the inhibition of dipeptidyl peptidase 7 (6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7), an enzyme that plays a critical role in the metabolism of small peptides. By inhibiting 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 prevents the breakdown of certain peptides, leading to an accumulation of these peptides in the body. This accumulation has been shown to have anti-cancer and immunomodulatory effects.
Biochemical and Physiological Effects:
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and immunomodulatory effects, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 has also been shown to have anti-inflammatory effects. Studies have also suggested that 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 may have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 is its specificity for 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7. This specificity allows for the selective inhibition of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7, reducing the potential for off-target effects. However, one of the limitations of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 is its limited solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several areas of future research that could be explored with 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7. One potential area of research is the development of more efficient synthesis methods that could improve the yield and purity of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7. Another area of research is the investigation of the potential use of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer effects. Finally, further studies are needed to fully understand the mechanism of action of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 and its potential use in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the preparation of the pyrrolo[3,4-d]pyrimidine core structure, which is achieved through a reaction between 2,4-dichloro-5-nitropyrimidine and 2-amino-3-methylpyridine. The resulting intermediate is then subjected to a series of reactions that involve the introduction of the dihydrobenzodioxin and nitrophenyl groups. The final product is obtained through a purification process that involves column chromatography.

Scientific Research Applications

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. Studies have shown that 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. In addition to its anti-cancer properties, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione7 has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment option for a variety of diseases.

properties

Product Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N4O6/c1-23-16-12-25(14-6-7-17-18(11-14)32-9-8-31-17)20(19(16)21(27)24(2)22(23)28)13-4-3-5-15(10-13)26(29)30/h3-7,10-12H,8-9H2,1-2H3

InChI Key

PAMAAAUBLIQQCL-UHFFFAOYSA-N

SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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